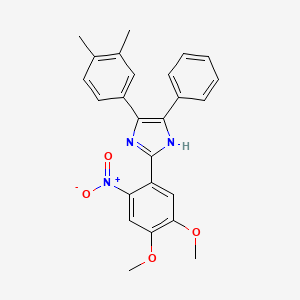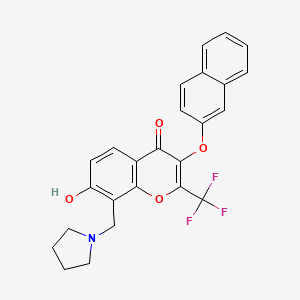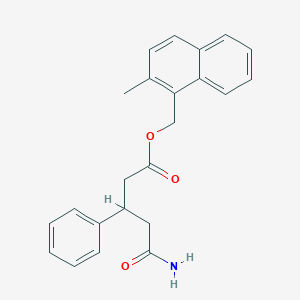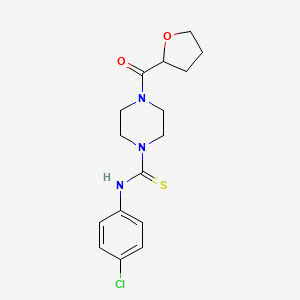
2-(4,5-dimethoxy-2-nitrophenyl)-4-(3,4-dimethylphenyl)-5-phenyl-1H-imidazole
説明
2-(4,5-dimethoxy-2-nitrophenyl)-4-(3,4-dimethylphenyl)-5-phenyl-1H-imidazole, also known as DPMI, is a chemical compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. DPMI is a heterocyclic compound that contains both imidazole and nitrophenyl moieties, which are known to have biological activity.
作用機序
The mechanism of action of 2-(4,5-dimethoxy-2-nitrophenyl)-4-(3,4-dimethylphenyl)-5-phenyl-1H-imidazole is not fully understood, but it is believed to involve the inhibition of tubulin polymerization, which is necessary for cell division. This compound has been shown to bind to the colchicine binding site of tubulin, which prevents the formation of microtubules and disrupts the normal cell cycle. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have both biochemical and physiological effects. In addition to its anticancer and antimicrobial activity, this compound has been shown to have anti-inflammatory activity, with the ability to inhibit the production of inflammatory cytokines. This compound has also been shown to have antioxidant activity, with the ability to scavenge free radicals and prevent oxidative damage.
実験室実験の利点と制限
The advantages of using 2-(4,5-dimethoxy-2-nitrophenyl)-4-(3,4-dimethylphenyl)-5-phenyl-1H-imidazole in lab experiments include its ability to selectively target cancer cells and its broad-spectrum antimicrobial activity. This compound has also been shown to have low toxicity in animal models, which makes it a promising candidate for further development as a therapeutic agent. However, the limitations of using this compound in lab experiments include its low solubility in aqueous solutions and its instability under certain conditions. These factors can make it challenging to work with this compound in certain experimental settings.
将来の方向性
There are several future directions for research on 2-(4,5-dimethoxy-2-nitrophenyl)-4-(3,4-dimethylphenyl)-5-phenyl-1H-imidazole. One area of focus is the development of this compound derivatives with improved solubility and stability, which would make it easier to work with in lab experiments. Another area of focus is the investigation of the mechanism of action of this compound, which could lead to the development of more potent and selective anticancer agents. Additionally, the potential use of this compound as an antimicrobial agent warrants further investigation, particularly in the context of antibiotic resistance. Overall, this compound represents a promising compound for further research in the field of medicinal chemistry.
科学的研究の応用
2-(4,5-dimethoxy-2-nitrophenyl)-4-(3,4-dimethylphenyl)-5-phenyl-1H-imidazole has been studied for its potential applications in medicinal chemistry, particularly in the development of anticancer agents. Studies have shown that this compound exhibits cytotoxic activity against various cancer cell lines, including breast cancer, colon cancer, and leukemia. This compound has also been shown to inhibit the growth of tumor xenografts in animal models. In addition to its anticancer activity, this compound has been studied for its potential as an antimicrobial agent, with activity against both gram-positive and gram-negative bacteria.
特性
IUPAC Name |
2-(4,5-dimethoxy-2-nitrophenyl)-4-(3,4-dimethylphenyl)-5-phenyl-1H-imidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O4/c1-15-10-11-18(12-16(15)2)24-23(17-8-6-5-7-9-17)26-25(27-24)19-13-21(31-3)22(32-4)14-20(19)28(29)30/h5-14H,1-4H3,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEDGJSCTAVNYAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=C(NC(=N2)C3=CC(=C(C=C3[N+](=O)[O-])OC)OC)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(2,3-dihydro-1H-inden-5-yl)-3-[4-(1-naphthylmethyl)-1-piperazinyl]propanamide hydrochloride](/img/structure/B3964665.png)
![3-(2-methoxyethyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3964676.png)
![diisobutyl [anilino(4-chlorophenyl)methyl]phosphonate](/img/structure/B3964685.png)

![4-(2-furoyl)-3-hydroxy-5-(4-isopropylphenyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3964691.png)
![5-(2,4-dimethoxyphenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3964695.png)

![N-[(2,6-dimethyl-4-morpholinyl)carbonothioyl]-4-methylbenzamide](/img/structure/B3964722.png)
![3-amino-4-(2-chlorophenyl)-6-oxo-4,5,6,7-tetrahydrothieno[2,3-b]pyridine-2-carboxamide](/img/structure/B3964724.png)

![2-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-7-methyl-3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3964740.png)
![2-{4-[4-(4-morpholinyl)-2-quinazolinyl]-1-piperazinyl}ethanol hydrochloride](/img/structure/B3964753.png)
![1-(2,4-dichlorophenyl)-2-{2-[(2-hydroxyethyl)amino]-1H-benzimidazol-1-yl}ethanone hydrochloride](/img/structure/B3964763.png)
![2-{[2-(2-methoxyphenoxy)propanoyl]amino}-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B3964770.png)